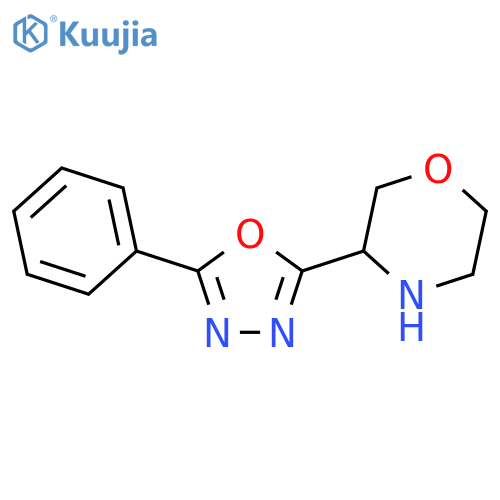

Cas no 1538396-55-2 (3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)

1538396-55-2 structure

商品名:3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine

CAS番号:1538396-55-2

MF:C12H13N3O2

メガワット:231.250522375107

MDL:MFCD26692637

CID:5170968

PubChem ID:83440002

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- Morpholine, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-

- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine

-

- MDL: MFCD26692637

- インチ: 1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2

- InChIKey: NQDXKSMJBUVSBJ-UHFFFAOYSA-N

- ほほえんだ: N1CCOCC1C1=NN=C(C2=CC=CC=C2)O1

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-207880-5g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 5g |

$2485.0 | 2023-09-16 | ||

| Enamine | EN300-207880-0.5g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 0.5g |

$823.0 | 2023-09-16 | ||

| Enamine | EN300-207880-5.0g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 5g |

$2485.0 | 2023-05-26 | ||

| Enamine | EN300-207880-2.5g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 2.5g |

$1680.0 | 2023-09-16 | ||

| Enamine | EN300-207880-0.1g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 0.1g |

$755.0 | 2023-09-16 | ||

| Enamine | EN300-207880-10.0g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 10g |

$3683.0 | 2023-05-26 | ||

| Enamine | EN300-207880-0.05g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 0.05g |

$719.0 | 2023-09-16 | ||

| Enamine | EN300-207880-1g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 1g |

$857.0 | 2023-09-16 | ||

| Enamine | EN300-207880-0.25g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 0.25g |

$789.0 | 2023-09-16 | ||

| Enamine | EN300-207880-1.0g |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |

1538396-55-2 | 1g |

$857.0 | 2023-05-26 |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 関連文献

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1538396-55-2 (3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量